6-Nitroquinolin-4-ol

Overview

Description

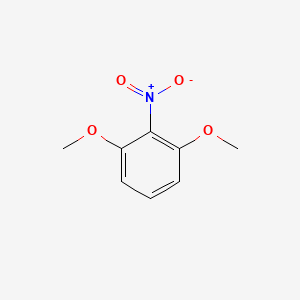

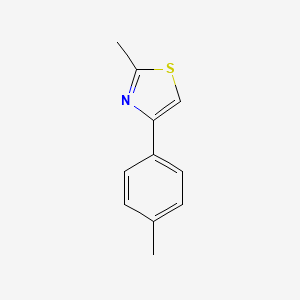

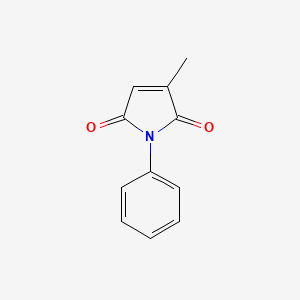

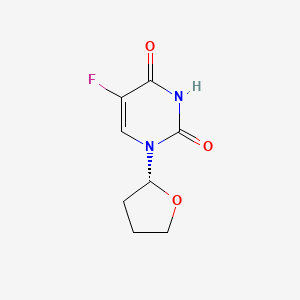

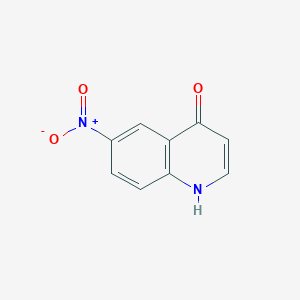

6-Nitroquinolin-4-ol is a heterocyclic organic compound with the chemical formula C9H6N2O3 . It has a molecular weight of 190.16 g/mol .

Synthesis Analysis

The synthesis of 6-Nitroquinolin-4-ol involves several steps. One method involves the use of sulfuric acid and nitric acid in water at -15 to 20°C for 3 hours . Another method involves the use of N,N-dimethyl-formamide and trichlorophosphate at 100°C for 5 hours in a sealed tube under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 6-Nitroquinolin-4-ol consists of a quinoline ring with a nitro group at the 6-position and a hydroxyl group at the 4-position .Physical And Chemical Properties Analysis

6-Nitroquinolin-4-ol is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Quinoline derivatives, including 6-Nitroquinolin-4-ol, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- Method : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Results : Quinoline derivatives are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

-

Antimalarial Activity

- Field : Medicinal Chemistry

- Application : Quinoline derivatives are known for their antimalarial properties .

- Method : The exact method of application or experimental procedures for this specific application is not mentioned in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Immunopharmacological Activity

- Field : Immunopharmacology

- Application : Quinoline derivatives have been found to exhibit immunopharmacological activity . They are used as Toll-like receptor-7/8 (TLR) agonists and exhibit potential vaccine adjuvant activity with improved humoral and T-cell mediated immunity .

- Method : The synthetic small molecule imidazoquinolines such as imiquimod and resiquimod have been used in the majority of vaccine studies conducted so far . They activate antigen presenting cells (APCs) directly through their interaction with the co-stimulatory molecules and cytokines to evoke a powerful adaptive immune response .

- Results : Stimulation of TLR7/8 with these molecules enhances DC activation as well as cellular immunity .

- Cancer Treatment

- Field : Oncology

- Application : Quinoline derivatives have been evaluated clinically for their ability to potentially activate an innate immune response against chronic viral infections and cancer with type I interferon production .

- Method : The synthetic small molecule imidazoquinolines such as imiquimod and resiquimod have been used in the majority of vaccine studies conducted so far . They activate antigen presenting cells (APCs) directly through their interaction with the co-stimulatory molecules and cytokines to evoke a powerful adaptive immune response .

- Results : Stimulation of TLR7/8 with these molecules enhances DC activation as well as cellular immunity .

Safety And Hazards

properties

IUPAC Name |

6-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGVNRWZOHFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946087 | |

| Record name | 6-Nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17504570 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Nitroquinolin-4-ol | |

CAS RN |

23432-42-0 | |

| Record name | 6-Nitro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 23432-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.